![molecular formula C19H22BrN3O B2422085 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 303091-48-7](/img/structure/B2422085.png)
2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Researchers have explored the potential antipsychotic properties of this compound. Its interaction with neurotransmitter receptors, such as dopamine and serotonin receptors, could contribute to its efficacy in managing psychotic disorders .
- Some studies suggest that 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide may exhibit antidepressant effects. Investigations into its impact on monoamine reuptake transporters (e.g., serotonin transporter) and modulation of synaptic transmission are ongoing .
- The compound’s structural features make it a candidate for pain management. Researchers have explored its potential as an analgesic agent, possibly by affecting opioid receptors or other pain pathways .
- Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- The bromophenyl moiety in 2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide could be significant in cancer research. Investigations focus on its potential as an antitumor agent, possibly through interference with cell cycle regulation or apoptosis pathways .
- Neurodegenerative diseases demand effective neuroprotective agents. Researchers have explored whether this compound can protect neurons from oxidative stress, excitotoxicity, or other damaging factors .
Antipsychotic Agents
Antidepressant Activity
Analgesic Properties
Anti-Inflammatory Effects
Anticancer Research
Neuroprotective Potential
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-6-8-18(9-7-17)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOLQXALPKEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.